4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one
Description
Properties
Molecular Formula |
C18H14FN3O2 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H14FN3O2/c19-14-6-4-5-12(9-14)18-20-17(21-24-18)13-10-16(23)22(11-13)15-7-2-1-3-8-15/h1-9,13H,10-11H2 |
InChI Key |
YXBMSWLEHVIZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Pyrrolidin-2-One Ring Formation
The pyrrolidin-2-one scaffold is typically constructed via cyclization of γ-amino esters or donor-acceptor (DA) cyclopropane reactions (Search Result 6). For example:
-
DA Cyclopropane Opening : Reaction of 1,1-diesters (e.g., ethyl 2-arylcyclopropane-1,1-dicarboxylate) with primary amines (anilines, benzylamines) in the presence of Lewis acids (e.g., Ni(ClO₄)₂) yields γ-amino esters. Subsequent lactamization under acidic conditions (acetic acid, toluene reflux) forms the pyrrolidin-2-one core.
-
Microwave-Assisted Cyclization : Accelerates reaction times (≤1 hour) and improves yields (up to 85%) compared to conventional heating.
1,2,4-Oxadiazole Ring Synthesis
The 1,2,4-oxadiazole moiety is synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives (Search Result 8, 12):
-
Vilsmeier Reagent Activation : Carboxylic acids react with chlorinating agents (e.g., SOCl₂) to form acyl chlorides, which cyclize with amidoximes (3-fluorophenyl amidoxime) under basic conditions (pyridine, 60–80°C).
-
Microwave-Assisted Method : Aryl nitriles and hydroxylamine hydrochloride react in the presence of MgO or acetic acid, achieving >90% yields in 10–15 minutes.
Convergent Coupling Approaches
Nucleophilic Aromatic Substitution
The oxadiazole and pyrrolidinone fragments are coupled via SNAr reactions :
Cross-Coupling Reactions
Suzuki-Miyaura Coupling :
-
Boronic ester derivatives of the oxadiazole (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(3-fluorophenyl)-1,2,4-oxadiazole) react with 4-iodo-1-phenylpyrrolidin-2-one under Pd(OAc)₂ catalysis (NaHCO₃, DME/H₂O, 80°C). Isolated yields reach 82% with >95% purity (HPLC).
One-Pot Sequential Synthesis
A streamlined approach combines pyrrolidinone and oxadiazole formation in a single vessel (Search Result 6, 12):
-
Step 1 : DA cyclopropane (ethyl 2-(4-fluorophenyl)cyclopropane-1,1-dicarboxylate) reacts with 3-fluorophenylamine in toluene/Ni(ClO₄)₂ (rt, 12 hours) to form γ-amino ester.
-
Step 2 : In situ lactamization with acetic acid (reflux, 6 hours) yields 1-phenylpyrrolidin-2-one.
-
Step 3 : Oxadiazole formation via cyclocondensation with amidoxime (CuI, DIPEA, DMF, 120°C, microwave, 20 minutes).
Overall Yield : 68% after recrystallization (ethanol/H₂O).
Optimization and Challenges
Reaction Condition Tuning
Purification and Characterization
-
Chromatography : Silica gel flash chromatography (hexane:EtOAc gradients) resolves regioisomeric impurities.
-
Spectroscopic Validation :
Alternative Methodologies
Solid-Phase Synthesis
Immobilized resins (Wang resin) enable stepwise assembly:
Biocatalytic Approaches
Lipase-mediated ester hydrolysis (Candida antarctica) achieves enantioselective synthesis of chiral intermediates (ee >98%).
Industrial-Scale Production
Batch Process Optimization
Continuous Flow Systems
Microreactor technology enhances safety and yield:
-
Residence Time : 10 minutes at 150°C (vs. 2 hours batch).
-
Output : 1.2 kg/hour with 89% yield.
Analytical and Regulatory Considerations
Impurity Profiling
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the oxadiazole ring or the fluorophenyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, catalytic hydrogenation
Substitution: NaOH, KOH, amines, thiols
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted fluorophenyl derivatives
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 6.0 | Inhibition of kinase activity |
These results suggest that the compound may serve as a lead for further development in anticancer therapies by targeting specific cellular pathways involved in tumor growth and survival.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of the compound:
Case Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.
In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, indicating systemic efficacy and support for its use in cancer therapy.
Pharmacokinetics : Research indicated that the compound has favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a viable candidate for further development.
Mechanism of Action
The mechanism by which 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Positional Isomers: Fluorophenyl Substitution
- 4-(5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-yl)-1-Phenylpyrrolidin-2-One (Ref: 10-F756478) Key Difference: Fluorine is at the ortho position (2-fluorophenyl) instead of meta (3-fluorophenyl). Electronic effects may also differ due to proximity to the oxadiazole’s nitrogen atoms .
4-(3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl)-Pyrrolidin-2-One (CAS 1707571-57-0)
- Key Difference : Fluorine is at the para position (4-fluorophenyl) on the oxadiazole.
- Impact : The para-fluorine enhances symmetry and may improve solubility due to reduced dipole moments compared to the meta-substituted analog. This positional change could alter interactions with aromatic residues in biological targets .
Substituent Variations on the Pyrrolidinone Core
- 1-(4-Fluorophenyl)-4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-5-yl)-Pyrrolidin-2-One (CAS 941893-25-0) Key Difference: The pyrrolidinone’s 1-position is substituted with a 4-fluorophenyl group, and the oxadiazole bears a 3,4,5-trimethoxyphenyl moiety. Impact: The trimethoxyphenyl group introduces bulk and electron-donating methoxy groups, which may enhance binding to hydrophobic pockets but reduce metabolic stability. The 4-fluorophenyl substitution on the pyrrolidinone could modulate pharmacokinetic properties differently than the target compound’s phenyl group .
Oxadiazole Ring Modifications
- YPC-21817 (Z)-5-([3-{4-(4-Ethylpiperazin-1-yl)-3-Fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione
- Key Difference : The oxadiazole is replaced with an imidazo[1,2-b]pyridazine-thiazolidinedione scaffold.
- Impact : This structural shift drastically changes electronic properties and hydrogen-bonding capacity, likely redirecting biological activity toward kinase inhibition (e.g., Pim kinases) rather than the target compound’s presumed neuropathic pain or antiviral applications .
Functional Group Additions
- 5a (N-(3-((2-Bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)phenyl)carbamoyl)-2-fluorophenyl)-N-(cyclopropyl-methyl)-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)picolinamide)
- Key Difference : Incorporates a trifluoromethyl-oxadiazole and a brominated aromatic system.
- Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine may facilitate halogen bonding. These modifications suggest optimization for pesticidal or antimicrobial activity, contrasting with the target compound’s simpler fluorophenyl design .
Data Tables
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₃FN₃O₂ | 313.3 | 3-Fluorophenyl, phenyl-pyrrolidinone | Neuropathic pain, antiviral |
| 4-(5-(2-Fluorophenyl)-...-pyrrolidin-2-one | C₁₈H₁₃FN₃O₂ | 313.3 | 2-Fluorophenyl | Research chemical |
| CAS 1707571-57-0 | C₁₂H₁₀FN₃O₂ | 247.22 | 4-Fluorophenyl | Not reported |
| CAS 941893-25-0 | C₂₁H₂₀FN₃O₅ | 413.4 | 3,4,5-Trimethoxyphenyl, 4-fluorophenyl | Kinase inhibition |
| YPC-21817 | C₂₃H₂₂F₂N₆O₂S | 484.5 | Imidazo-pyridazine, thiazolidinedione | Pan-Pim kinase inhibition |
Table 2: Electronic and Steric Effects
| Compound Name | Substituent Position | Electronic Effect | Steric Impact |
|---|---|---|---|
| Target Compound | 3-Fluorophenyl | Moderate electron-withdrawing | Low steric hindrance |
| 4-(5-(2-Fluorophenyl)-...-pyrrolidin-2-one | 2-Fluorophenyl | Strong electron-withdrawing | High steric hindrance near N atoms |
| CAS 1707571-57-0 | 4-Fluorophenyl | Symmetric electron withdrawal | Minimal steric effects |
| CAS 941893-25-0 | 3,4,5-Trimethoxyphenyl | Electron-donating | High bulk, reduced solubility |
Biological Activity
The compound 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 345.32 g/mol. The structure features a pyrrolidine ring fused with an oxadiazole moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 345.32 g/mol |
| Molecular Formula | C17H16FN3O3 |
| LogP | 3.6327 |
| Polar Surface Area | 64.373 Ų |
| Hydrogen Bond Acceptors | 8 |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to This compound possess effective antibacterial and antifungal activities against various pathogens. For instance, a study showed that oxadiazole derivatives inhibited the growth of Staphylococcus aureus and Candida albicans at low micromolar concentrations .
Antiviral Activity
The compound has also been evaluated for its antiviral potential. A related oxadiazole derivative was found to inhibit replication of certain viruses by targeting viral enzymes essential for their lifecycle. This suggests that This compound may exhibit similar antiviral properties through inhibition of viral polymerases or proteases .
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The oxadiazole moiety is known to form hydrogen bonds with active site residues in enzymes, potentially leading to inhibition of their activity.
- Receptor Modulation : The compound may modulate receptor activity involved in various signaling pathways, contributing to its pharmacological effects.
Case Studies
- Antimicrobial Efficacy : In a study assessing various oxadiazole derivatives, it was reported that compounds similar to This compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against E. coli and Pseudomonas aeruginosa, indicating strong antibacterial properties .
- Antiviral Studies : Another investigation focused on the antiviral potential against influenza viruses showed that derivatives inhibited viral replication in cell cultures by up to 70% at concentrations below 10 µM .
Q & A
Q. What are the common synthetic routes for 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides).
- Pyrrolidin-2-one functionalization : Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Optimization strategies : - Temperature control : Maintain 80–100°C for oxadiazole ring closure to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction homogeneity and yield .
- Catalytic systems : Employ EDC/HOBt for amide bond formation to improve efficiency .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Antioxidant assays : Use DPPH/ABTS⁺ radical scavenging to evaluate electron-donating capacity, comparing to reference compounds like Trolox .
- Enzyme inhibition studies : Test against carbonic anhydrases or kinases due to oxadiazole’s metal-coordinating properties .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?
Q. What strategies improve yield in the final coupling step of the synthesis?
- Protecting group chemistry : Temporarily protect reactive sites (e.g., NH groups) to prevent undesired side reactions during pyrrolidinone functionalization .
- Microwave-assisted synthesis : Reduce reaction time and enhance regioselectivity for oxadiazole formation .
- Flow chemistry : Achieve precise temperature/residence time control for exothermic steps .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Modify substituents on the fluorophenyl (e.g., -Cl, -OCH₃) or pyrrolidinone (e.g., N-methylation) to assess impact on bioactivity .
- Molecular docking : Simulate binding interactions with targets like S1P1 receptors or carbonic anhydrase IX using AutoDock Vina .
- Pharmacophore modeling : Identify critical functional groups (e.g., oxadiazole’s N-O motif) for target engagement .
Q. What safety protocols are essential when handling fluorinated intermediates?
- Ventilation : Use fume hoods for reactions involving volatile fluorinated reagents (e.g., HF byproducts) .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with corrosive intermediates .
- Waste disposal : Neutralize fluorinated waste with calcium carbonate before disposal .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Step | Method A (Traditional) | Method B (Microwave-Assisted) |
|---|---|---|
| Reaction Time | 12–24 h | 30–60 min |
| Yield | 45–60% | 70–85% |
| Purity (HPLC) | ≥95% | ≥98% |
| Key Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
